



# Application Notes and Protocols: RNA Sequencing Analysis of H3B-8800 Treated Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | H3B-8800 |           |
| Cat. No.:            | B607913  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

H3B-8800 is an orally bioavailable small molecule that modulates the activity of the spliceosome, the cellular machinery responsible for RNA splicing.[1][2][3][4] It specifically targets the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][4][5] [6] Recurrent mutations in genes encoding splicing factors, such as SF3B1, SRSF2, and U2AF1, are frequently observed in various hematologic malignancies, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).[1][7][8]

Cancer cells harboring these mutations exhibit a dependency on the wild-type spliceosome for their survival. **H3B-8800** exploits this vulnerability by inducing global alterations in RNA splicing, leading to preferential killing of spliceosome-mutant cells.[1][5][9] The mechanism of this selective lethality is attributed to the retention of short, GC-rich introns, particularly within genes that encode essential spliceosome components.[1][4][9][10] This disruption of spliceosome homeostasis proves toxic to the mutant cells.

RNA sequencing (RNA-seq) is a powerful technology to elucidate the genome-wide effects of **H3B-8800** on the transcriptome of leukemia cells. It allows for the quantification of gene



expression and the detailed analysis of alternative splicing events, providing critical insights into the drug's mechanism of action and identifying potential biomarkers of response.

These application notes provide a comprehensive overview of the analysis of **H3B-8800**-treated leukemia cells using RNA sequencing, including detailed experimental protocols and data presentation.

**Data Summary** 

In Vitro Efficacy of H3B-8800

| Cell Line | Genotype        | IC50 (nM) | Assay<br>Duration | Reference |
|-----------|-----------------|-----------|-------------------|-----------|
| K562      | SF3B1 wild-type | >100      | 72 hours          | [1]       |
| K562      | SF3B1 K700E     | 13        | 72 hours          | [1]       |
| MEC1      | SF3B1 wild-type | ~75       | 48 hours          |           |
| MEC1      | SF3B1 K700E     | ~50       | 48 hours          |           |

# Phase I Clinical Trial of H3B-8800 (NCT02841540) in Myeloid Malignancies



| Parameter                                                   | Value                                              | Patients       | Reference |
|-------------------------------------------------------------|----------------------------------------------------|----------------|-----------|
| Patient Population                                          | [11][12]                                           |                |           |
| Total Enrolled                                              | 84                                                 | MDS, AML, CMML | [11][12]  |
| With Spliceosome<br>Mutations                               | 88%                                                | [11]           |           |
| Dosing Schedules                                            | [12]                                               |                | _         |
| Schedule I                                                  | 1-40 mg, 5 days on / 9 days off                    | 65             | [12]      |
| Schedule II                                                 | 7-20 mg, 21 days on /<br>7 days off                | 19             | [12]      |
| Clinical Activity                                           | [12]                                               |                |           |
| Red Blood Cell Transfusion Independence (RBC- TI ≥ 56 days) | 15% (9 of 62<br>transfusion-dependent<br>patients) | [12]           |           |
| RBC-TI in SF3B1-<br>mutant MDS                              | 33% (5 of 15 patients)                             | [13]           | _         |
| Complete or Partial<br>Responses (IWG<br>criteria)          | 0                                                  | [12]           | _         |
| Common Treatment-<br>Related Adverse<br>Events              | Diarrhea, nausea,<br>fatigue, vomiting             | [12][13]       |           |

# **Signaling Pathway and Experimental Workflow**



#### Mechanism of Action of H3B-8800 in Spliceosome-Mutant Leukemia Cells





#### Experimental Workflow for RNA-Seq Analysis



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. H3B-8800 Wikipedia [en.wikipedia.org]
- 4. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Facebook [cancer.gov]
- 9. basepairtech.com [basepairtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dadun.unav.edu [dadun.unav.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: RNA Sequencing Analysis of H3B-8800 Treated Leukemia Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607913#rna-sequencing-analysis-of-h3b-8800-treated-leukemia-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com